



Application Notes & Protocols: Liquid-Liquid Extraction of Formoterol with Formoterol-D6

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Compound of Interest		
Compound Name:	Formoterol-D6	
Cat. No.:	B15618684	Get Quote

These application notes provide a detailed procedure for the quantitative analysis of Formoterol in human plasma using a liquid-liquid extraction (LLE) method with **Formoterol-D6** as an internal standard. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.

Introduction

Formoterol is a long-acting beta-2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of Formoterol in biological matrices is crucial for pharmacokinetic and bioavailability studies. Due to the low circulating concentrations of Formoterol after therapeutic administration, a highly sensitive and robust analytical method is required.[1] Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of purification by separating the analyte from endogenous matrix components, thereby reducing matrix effects and improving assay sensitivity.[2][3] This protocol outlines a validated LLE procedure using **Formoterol-D6** as the internal standard for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the materials, reagents, and step-by-step procedure for the liquid-liquid extraction of Formoterol from human plasma.

2.1. Materials and Reagents



- Formoterol fumarate reference standard
- Formoterol-D6 internal standard (IS)
- Human plasma (K2 EDTA)
- tert-Butyl methyl ether (MTBE), HPLC grade
- Ammonium hydroxide solution, 0.1% (v/v) in water
- Methanol, LC-MS grade
- Acetonitrile, LC-MS grade
- Ammonium formate, AR grade
- Formic acid, Emparta
- Water, deionized or Milli-Q
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system
- 2.2. Preparation of Solutions
- Formoterol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Formoterol fumarate in methanol.
- Formoterol-D6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Formoterol-D6 in methanol.[4]



- Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in methanol or a suitable solvent to create calibration standards and a working internal standard solution.[4][5]
- Reconstitution Solution: A mixture of 80:20 (v/v) methanol and 10mM ammonium acetate in water.[1]
- 2.3. Sample Preparation and Extraction Protocol
- Sample Aliquoting: Pipette 300 μL of human plasma into a microcentrifuge tube.
- Spiking: Spike the plasma samples with the Formoterol calibration standards and a fixed amount (e.g., 50 pg) of the **Formoterol-D6** internal standard solution.[1] For blank samples, spike with the internal standard only.
- Alkalinization: Add 200 μ L of 0.1% (v/v) ammonium hydroxide solution to each tube. This step is crucial to deprotonate Formoterol, making it more soluble in the organic extraction solvent.
- Extraction: Add 2.5 mL of tert-butyl methyl ether to each tube.[1]
- Vortexing: Vortex the tubes vigorously for 3 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.[1]
- Centrifugation: Centrifuge the samples at approximately 3900 RCF for 5 minutes to separate the organic and aqueous layers.[1]
- Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
- Reconstitution: Reconstitute the dried residue in 150 μL of the reconstitution solution (80:20 v/v, methanol/10mM ammonium acetate in water).[1]



 Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the described liquid-liquid extraction method for Formoterol.

Parameter	Typical Value	Reference
Lower Limit of Quantification (LLOQ)	0.05 - 0.4 pg/mL	[1][6]
Linearity Range	0.05 - 100 pg/mL	[1]
Recovery	58.42% - 64.85%	[7]
Inter-batch Precision	0.6% - 10.7%	[5]
Inter-batch Accuracy	93.37% - 111.1%	[5][6]

Workflow Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction of Formoterol.



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Caption: Liquid-Liquid Extraction Workflow for Formoterol Analysis.



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